Phenylalanine, N-(2-bromobenzoyl)-
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Overview
Description
Phenylalanine, N-(2-bromobenzoyl)- is a derivative of the essential amino acid phenylalanine This compound is characterized by the presence of a bromobenzoyl group attached to the nitrogen atom of the phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-(2-bromobenzoyl)- typically involves the reaction of phenylalanine with 2-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-(2-bromobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenylalanine derivatives .
Scientific Research Applications
Phenylalanine, N-(2-bromobenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Phenylalanine, N-(2-bromobenzoyl)- involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine, N-(4-bromobenzoyl)-: Similar structure but with the bromobenzoyl group attached at the 4-position.
Phenylalanine, N-(2-chlorobenzoyl)-: Similar structure but with a chlorine atom instead of bromine.
Phenylalanine, N-(2-fluorobenzoyl)-: Similar structure but with a fluorine atom instead of bromine
Uniqueness
Phenylalanine, N-(2-bromobenzoyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
Phenylalanine, N-(2-bromobenzoyl)- is an amino acid derivative characterized by the presence of a bromobenzoyl group attached to the phenylalanine structure. This compound has garnered interest in scientific research due to its unique biological activities and potential applications in various fields, including biochemistry and medicine.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Structural Features : The compound contains a bromine atom substituted on a benzoyl moiety linked to the amino acid phenylalanine, which influences its reactivity and interaction with biological systems.
The biological activity of Phenylalanine, N-(2-bromobenzoyl)- is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and proteins. The bromobenzoyl group can inhibit enzyme activity, impacting various biochemical pathways. This interaction is crucial for understanding how this compound modulates biological processes and its therapeutic implications.
Enzyme Interactions
Phenylalanine, N-(2-bromobenzoyl)- has been studied for its role as a substrate or inhibitor in enzymatic reactions:
- Tyrosine Kinases and Phosphatases : Due to its structural similarity to natural amino acids, it can integrate into biological systems, influencing protein interactions and signaling pathways.
- Calmodulin Binding : Research indicates that modifications of this compound can affect binding affinities and specificities with calmodulin, a key regulatory protein in cellular processes.
Effects on Insulin Signaling
Recent studies have demonstrated that phenylalanine can impair insulin signaling pathways. For instance:
- Inhibition of Glucose Uptake : Elevated levels of phenylalanine have been correlated with impaired insulin signaling and reduced glucose uptake in cellular models. This suggests a potential role in metabolic disorders such as Type 2 diabetes .
- Phenylalanylation of Insulin Receptor : Phenylalanine modifies specific lysine residues on the insulin receptor, inhibiting its signaling capabilities .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of tyrosine kinases by phenylalanine derivatives revealed that Phenylalanine, N-(2-bromobenzoyl)- effectively inhibited enzyme activity at micromolar concentrations. This inhibition was linked to structural modifications that enhanced binding interactions with the active site of the enzyme.
Case Study 2: Metabolic Implications
Research involving diabetic mouse models indicated that supplementation with phenylalanine derivatives could alter metabolic responses. Specifically, blocking certain pathways with phenylalaninol sensitized insulin signaling, providing insights into potential therapeutic strategies for managing diabetes .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Bromo-L-phenylalanine | Brominated phenylalanine | Used in peptide synthesis; less photoreactive |
p-Benzoyl-L-phenylalanine | Benzoyl group at para position | Exhibits photoreactivity; useful in labeling |
L-Phenylalanine | Natural amino acid | Essential for protein synthesis; non-modified form |
p-Bromo-L-phenylalanine | Brominated at para position | Potentially useful in drug development |
Phenylalanine, N-(2-bromobenzoyl)- | Brominated benzoyl moiety | Distinct reactivity; applications in biochemical research |
Properties
CAS No. |
1396971-96-2 |
---|---|
Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21) |
InChI Key |
IFEXXHHSXLMJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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